molecular formula C22H19NO3S B2863493 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034569-24-7

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2863493
CAS No.: 2034569-24-7
M. Wt: 377.46
InChI Key: HDAUBMAWGZAHCI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure incorporating naphthalene, thiophene, and furan heterocyclic systems, which are classes of compounds widely recognized for their diverse biological activities. Research into similar naphthalene-acetamide derivatives has demonstrated potential antiproliferative activities against various human cancer cell lines . Furthermore, hydroxamic acid-based compounds containing related structural motifs have been identified as inhibitors of enzymes like aminopeptidase N, showing associated anti-angiogenic properties that are valuable in oncology research . The presence of the thiophene-furan moiety is also of note, as thiazole and thiophene derivatives are actively investigated for their potential as anti-inflammatory agents, targeting pathways such as LOX, COX, and MAPK . This reagent is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to rely on this high-purity compound for exploratory studies in hit-to-lead optimization and for investigating novel mechanisms of action.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c24-19(21-9-8-20(26-21)17-10-11-27-14-17)13-23-22(25)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,14,19,24H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAUBMAWGZAHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Thieno[2,3-d]pyrimidin-2-yl Derivatives
  • Example: 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 379236-43-8) Key Differences: Replaces the hydroxyethyl-furan-thiophene unit with a thienopyrimidinone core. Physicochemical Properties:
  • Molecular weight: 523.63 g/mol (vs. ~415–450 g/mol estimated for the target compound).
  • Predicted pKa: 13.13 (indicating weaker acidity compared to the target’s hydroxy group, which may have pKa ~10–12) .
    • Synthesis : Utilizes thioether linkages, contrasting with the target’s ether and amide bonds.
2-Oxoindoline Derivatives
  • Example : 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18 in )
    • Key Differences : Substitutes the furan-thiophene system with a 2-oxoindoline scaffold.
    • Bioactivity : Indole derivatives are associated with kinase inhibition and anticancer activity, whereas the target’s thiophene-furan system may prioritize antiviral or antibacterial effects .
Triazole-Linked Naphthyl Acetamides
  • Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a in )
    • Key Differences : Central triazole ring instead of furan-thiophene.
    • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (click chemistry), offering high regioselectivity compared to the target’s likely multi-step coupling .

Functional Group Analogues

N-Substituted 2-Arylacetamides
  • Example: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () Key Differences: Lacks heterocyclic systems but shares the acetamide-naphthalene/aryl motif. The target compound’s hydroxy group may enhance solubility but reduce metabolic stability .
Naphtho[2,1-b]furan Derivatives
  • Example : N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (Compound 4 in )
    • Key Differences : Nitro-substituted naphthofuran core vs. thiophene-furan.
    • Applications : Demonstrated antibacterial activity against Staphylococcus aureus, suggesting the target’s thiophene could modulate spectrum or potency .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Thienopyrimidin Derivative 2-Oxoindoline Derivative
Molecular Weight (g/mol) ~430 (estimated) 523.63 ~350–400
LogP (Predicted) ~3.5–4.0 ~4.2 ~2.8–3.5
Key Functional Groups Hydroxyethyl, thiophene Thienopyrimidinone, thioether Indole, oxoindoline
Synthetic Complexity High (multiple couplings) Moderate (thioether formation) Moderate (Schiff base formation)

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